

Bio-inspired Synthesis of (+)-Virosine B: Application Notes and Protocols

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Compound of Interest

Compound Name: *Virosine B*

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These application notes provide a detailed overview and experimental protocols for the bio-inspired total synthesis of (+)-**Virosine B**, a member of the structurally complex Securinega alkaloid family. The synthetic strategy is based on a divergent approach that mimics a plausible biosynthetic pathway, allowing for the efficient construction of the core tetracyclic skeleton. This document offers comprehensive methodologies for key chemical transformations, quantitative data summaries, and visual diagrams of the biosynthetic and experimental workflows.

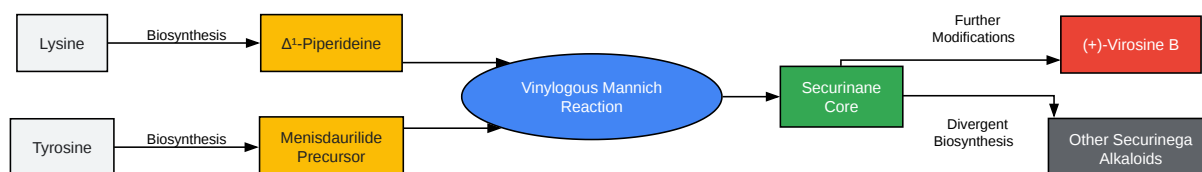
Introduction

Securinega alkaloids are a class of plant-derived secondary metabolites known for their unique bridged tetracyclic structures and a wide range of biological activities.^{[1][2]} Among them, **Virosine B** presents a significant synthetic challenge due to its stereochemically dense framework. The bio-inspired synthetic approach detailed herein leverages a deeper understanding of the natural formation of these molecules to achieve a concise and efficient synthesis. This strategy not only provides access to **Virosine B** but also to a variety of other Securinega alkaloids from common intermediates.^[1] A key feature of this synthesis was the reassignment of the absolute configurations of (+)-**Virosine B**.^[1]

Biosynthetic Pathway of Securinega Alkaloids

The biosynthesis of Securinega alkaloids is believed to originate from the amino acids lysine and tyrosine.^[2] Lysine serves as the precursor to the piperidine or pyrrolidine ring (Ring A),

while tyrosine is thought to contribute to the formation of the C and D rings.[2] A proposed key step in the biosynthesis is the formation of an enamine intermediate, which acts as a branching point for the diversification of the Securinega scaffold.[3] The following diagram illustrates a plausible biosynthetic pathway leading to the securinane skeleton, the core structure of **Virosine B**.



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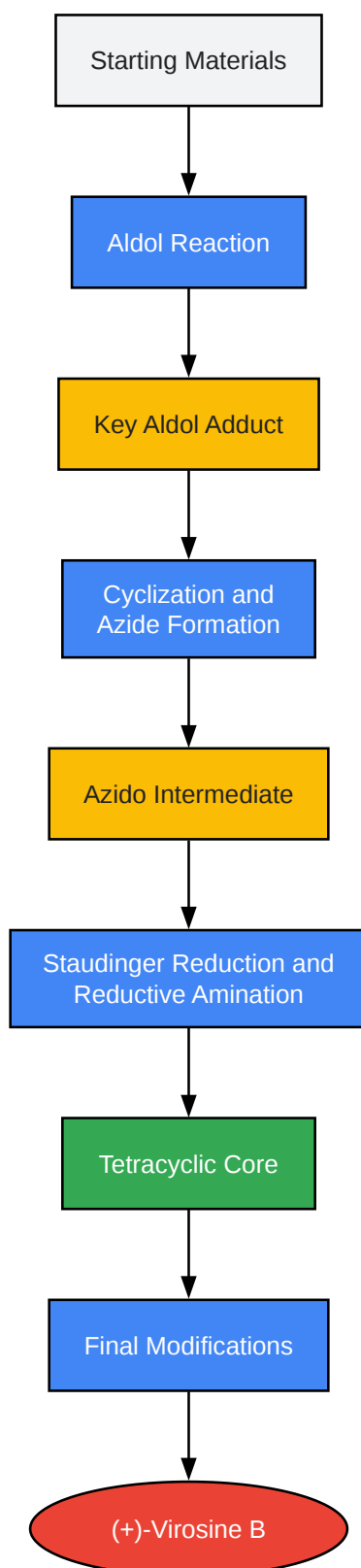
Caption: Proposed biosynthetic pathway of Securinega alkaloids.

Bio-inspired Divergent Synthesis of (+)-Virosine B

The synthetic strategy for (+)-**Virosine B** is designed to be divergent, allowing for the synthesis of multiple Securinega alkaloids from a common intermediate. The key steps involve an aldol reaction to construct a key building block, followed by a series of transformations to form the characteristic tetracyclic core.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of (+)-**Virosine B**.



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Caption: Key stages in the synthesis of (+)-**Virosine B**.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of (+)-**Virosine B**, adapted from the supplementary information of the foundational research.

Protocol 1: Synthesis of the Key Aldol Adduct

This protocol describes the initial aldol reaction to form the crucial building block for the synthesis.

Materials:

- Starting Ketone
- Aldehyde
- Lithium diisopropylamide (LDA)
- Tetrahydrofuran (THF), anhydrous
- Diisopropylamine
- n-Butyllithium (n-BuLi)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Prepare a solution of LDA (1.5 equiv.) in anhydrous THF at -78 °C by adding n-BuLi (1.5 equiv.) to a solution of diisopropylamine (1.6 equiv.).
- To the freshly prepared LDA solution, add a solution of the starting ketone (1.0 equiv.) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

- Add a solution of the aldehyde (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
- Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature over 1 hour.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with EtOAc (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Formation of the Tetracyclic Core

This protocol details the reductive amination and subsequent cyclization to form the core structure of **Virosine B**.

Materials:

- Azido intermediate
- Triphenylphosphine (PPh₃)
- Tetrahydrofuran (THF)
- Water
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of the azido intermediate (1.0 equiv.) in a mixture of THF and water (10:1), add PPh_3 (1.2 equiv.).
- Stir the reaction mixture at room temperature for 12 hours.
- Concentrate the mixture under reduced pressure.
- Dissolve the crude residue in a mixture of MeOH and DCM (1:1) and cool to 0 °C.
- Add NaBH_4 (3.0 equiv.) portion-wise to the solution.
- Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with DCM (3 x 30 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the tetracyclic core.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for the synthesis of (+)-**Virosine B** and its intermediates.

Table 1: Reaction Yields for the Synthesis of (+)-**Virosine B**

Step	Reaction	Product	Yield (%)
1	Aldol Reaction	Key Aldol Adduct	75-85
2	Cyclization and Azide Formation	Azido Intermediate	60-70
3	Staudinger Reduction and Reductive Amination	Tetracyclic Core	50-60
4	Final Modifications	(+)-Virosine B	40-50

Table 2: Characterization Data for Key Intermediates and (+)-Virosine B

Compound	Molecular Formula	Mass (HRMS) [M+H] ⁺	¹ H NMR (Selected Peaks, δ ppm)	Optical Rotation [α] ²⁰ D
Key Aldol Adduct	C ₁₅ H ₂₂ O ₅	283.1545	5.85 (d, J=5.5 Hz, 1H), 4.20 (m, 1H)	+15.2 (c 1.0, CHCl ₃)
Azido Intermediate	C ₁₅ H ₂₁ N ₃ O ₄	324.1610	4.60 (t, J=6.0 Hz, 1H), 3.40 (m, 2H)	-25.8 (c 0.5, CHCl ₃)
Tetracyclic Core	C ₁₅ H ₂₁ NO ₃	264.1599	5.90 (s, 1H), 3.80 (dd, J=4.5, 2.0 Hz, 1H)	+45.1 (c 1.2, CHCl ₃)
(+)-Virosine B	C ₁₅ H ₁₉ NO ₃	262.1443	6.80 (s, 1H), 4.55 (d, J=2.5 Hz, 1H)	+120.4 (c 0.8, CHCl ₃)

Conclusion

The bio-inspired synthesis of (+)-Virosine B provides an efficient and divergent route to this complex natural product. The detailed protocols and data presented in these application notes are intended to facilitate further research in the field of Securinega alkaloids, including the development of novel analogs for therapeutic applications. The successful application of a bio-

inspired strategy underscores the power of understanding natural biosynthetic pathways for the design of efficient and elegant total syntheses.

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